N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide
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Overview
Description
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide is a compound that features a 1,2,4-oxadiazole ring, a thiophene ring, and a pivalamide group. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole ring, which is present in this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various biochemical pathways, including those involved in cancer therapy , age-related diseases , and antimicrobial activity .
Result of Action
1,2,4-oxadiazole derivatives have been associated with various therapeutic effects, including anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient one-pot synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the utilization of protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole or thiophene rings.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, such as fluorescent dyes and sensors.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide is unique due to its specific combination of the 1,2,4-oxadiazole and thiophene rings, along with the pivalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-7-13-10(17-15-7)9-8(5-6-18-9)14-11(16)12(2,3)4/h5-6H,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSNXWXHOBQPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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